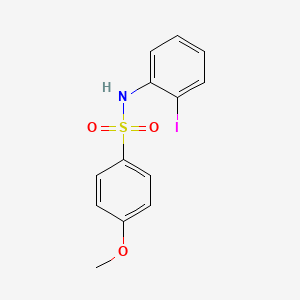![molecular formula C18H26N2O4S B6021493 N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B6021493.png)
N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as MRT68921, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of sulfonamides and is commonly used in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3β by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway and the PI3K/AKT pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. It has also been found to regulate glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its specificity towards GSK-3β. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the downstream signaling pathways that are activated by the inhibition of GSK-3β by this compound. Finally, the development of more potent and selective inhibitors of GSK-3β based on the structure of this compound may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide involves a multi-step process. The first step involves the reaction of 4-morpholin-4-ylbenzenesulfonyl chloride with cyclohexylamine in the presence of a base to form N-cyclohexyl-4-morpholin-4-ylbenzenesulfonamide. This intermediate is then reacted with ethyl chloroformate to form this compound. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively used in various scientific research studies. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(19-11-13-24-14-12-19)15-20(16-7-3-1-4-8-16)25(22,23)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYSCVSSUKEAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B6021435.png)
![{1-[4-(4-{[2-fluoro-5-(trifluoromethyl)benzyl]amino}-1-piperidinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6021451.png)

![N-(4-acetylphenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021467.png)
![3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide](/img/structure/B6021474.png)

![2-[4-(2,6-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6021482.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6021490.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B6021498.png)
![methyl {1-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6021506.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6021512.png)